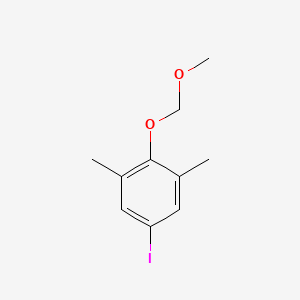

5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene

Description

5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene (CAS: 153887-64-0) is a halogenated aromatic compound with the molecular formula C₁₀H₁₃IO₂ and a molar mass of 292.11 g/mol . Structurally, it features:

- Iodine at the 5th position,

- Methoxymethoxy (-OCH₂OCH₃) at the 2nd position,

- Methyl groups at the 1st and 3rd positions.

This compound is utilized as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceuticals and advanced materials. The iodine atom enhances reactivity in halogen-exchange reactions, while the methoxymethoxy group acts as a temporary protecting group for hydroxyl functionalities .

Properties

Molecular Formula |

C10H13IO2 |

|---|---|

Molecular Weight |

292.11 g/mol |

IUPAC Name |

5-iodo-2-(methoxymethoxy)-1,3-dimethylbenzene |

InChI |

InChI=1S/C10H13IO2/c1-7-4-9(11)5-8(2)10(7)13-6-12-3/h4-5H,6H2,1-3H3 |

InChI Key |

LQXMLFYNHRYGKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OCOC)C)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene typically involves the iodination of a precursor compound, such as 2-(methoxymethoxy)-1,3-dimethylbenzene. The iodination process can be carried out using iodine and an oxidizing agent in the presence of a suitable solvent. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as crystallization and distillation, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, quinones, and deiodinated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the methoxymethoxy group can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene with analogous halogenated and substituted benzene derivatives.

5-Bromo-2-(methoxymethoxy)-1,3-dimethylbenzene

- Molecular Formula : C₁₀H₁₃BrO₂

- Molar Mass : 245.12 g/mol

- Key Differences: Halogen Substitution: Bromine replaces iodine at the 5th position. Reactivity: Bromine is less reactive than iodine in nucleophilic aromatic substitution (NAS) and coupling reactions due to its weaker bond dissociation energy (C–Br: ~70 kcal/mol vs. C–I: ~55 kcal/mol). Applications: Primarily used in synthesizing brominated intermediates for agrochemicals and polymers. Limited utility in metal-catalyzed cross-couplings compared to iodo derivatives .

5-Bromo-2-iodo-1,3-dimethylbenzene

- Molecular Formula : C₈H₈BrI

- Molar Mass : 294.96 g/mol

- Key Differences: Dual Halogenation: Contains both bromine (5th position) and iodine (2nd position). Selective Reactivity: The iodine atom undergoes preferential substitution in Stille or Ullmann reactions, while bromine remains inert under mild conditions. Applications: Serves as a precursor for conductive polymers and organometallic catalysts .

1,5-Dichloro-3-iodo-2-(methoxymethoxy)benzene

- Molecular Formula : C₈H₇Cl₂IO₂

- Molar Mass : 332.95 g/mol

- Key Differences :

- Electron-Withdrawing Substituents : Two chlorine atoms at the 1st and 5th positions deactivate the aromatic ring, reducing electrophilic substitution rates.

- Solubility : Higher polarity due to Cl and I substituents improves solubility in polar aprotic solvents (e.g., DMF, DMSO).

- Applications : Used in synthesizing halogen-rich metal-organic frameworks (MOFs) .

Methyl 5-iodo-2-methoxybenzoate

Comparative Data Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Reactivity Highlights | Applications |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₃IO₂ | 292.11 | I, -OCH₂OCH₃, 2×CH₃ | High NAS reactivity (iodine), stable protecting group | Pharmaceuticals, cross-coupling |

| 5-Bromo-2-(methoxymethoxy)-1,3-dimethylbenzene | C₁₀H₁₃BrO₂ | 245.12 | Br, -OCH₂OCH₃, 2×CH₃ | Moderate NAS reactivity (bromine) | Agrochemicals, polymers |

| 5-Bromo-2-iodo-1,3-dimethylbenzene | C₈H₈BrI | 294.96 | Br, I, 2×CH₃ | Selective iodine reactivity in cross-couplings | Conductive polymers, organometallics |

| 1,5-Dichloro-3-iodo-2-(methoxymethoxy)benzene | C₈H₇Cl₂IO₂ | 332.95 | 2×Cl, I, -OCH₂OCH₃ | Deactivated ring, high polarity | MOF synthesis |

| Methyl 5-iodo-2-methoxybenzoate | C₉H₉IO₃ | 292.07 | I, -OCH₃, -COOCH₃ | Hydrolytically sensitive ester group | MOF linkers, crystallography studies |

Toxicity and Environmental Impact

- Substituted Benzene Toxicity Trends: Evidence from P. akamusi larvae studies shows that 1,3-dimethylbenzene (a core structure in the target compound) exhibits moderate toxicity (EC₅₀ ~1,3-dimethylbenzene >1,4-dimethylbenzene).

- Synergistic Effects : Binary mixtures of substituted benzenes often show synergism (52.63% of cases), suggesting combined environmental hazards .

Biological Activity

5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H11IO

- Molecular Weight : 250.09 g/mol

- CAS Number : 14112606

Biological Activity Overview

Research into the biological activity of this compound has indicated several properties:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The presence of the iodine atom is often associated with increased antibacterial activity due to its ability to disrupt cellular processes.

- Anticancer Potential : There are indications that this compound may possess anticancer properties. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects may involve:

- Interaction with Enzymes : The compound may inhibit specific enzymes that are crucial for bacterial survival or cancer cell proliferation.

- Redox Reactions : The iodine atom can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components.

Antimicrobial Studies

A study published in Organic & Biomolecular Chemistry investigated the antimicrobial efficacy of various halogenated compounds, including this compound. The results indicated significant inhibition of bacterial growth at lower concentrations compared to non-halogenated analogs .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Control (non-halogenated) | E. coli | 128 µg/mL |

Anticancer Activity

In a separate study focusing on the anticancer properties of similar compounds, it was found that halogenated derivatives could induce apoptosis in human cancer cell lines. The study highlighted that compounds with methoxy groups often enhance bioactivity through better solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.